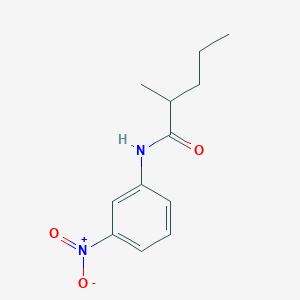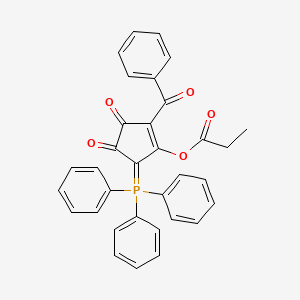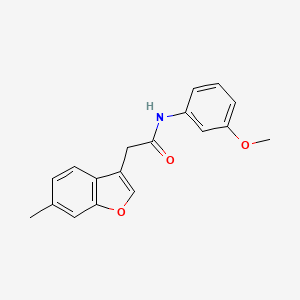
2-methyl-N-(3-nitrophenyl)pentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methyl-N-(3-nitrophenyl)pentanamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a member of the class of amides and is commonly referred to as MNP.
Applications De Recherche Scientifique
2-methyl-N-(3-nitrophenyl)pentanamide has been widely studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. In medicinal chemistry, MNP has been shown to exhibit antimicrobial properties against various bacterial strains. It has also been studied for its potential use as an anti-inflammatory agent. In organic synthesis, MNP has been used as a reagent for the synthesis of various compounds. In materials science, MNP has been used as a building block for the synthesis of metal-organic frameworks.
Mécanisme D'action
The exact mechanism of action of 2-methyl-N-(3-nitrophenyl)pentanamide is not fully understood. However, studies have shown that it interacts with bacterial cell membranes, leading to membrane disruption and cell death. It has also been suggested that MNP may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-methyl-N-(3-nitrophenyl)pentanamide exhibits low toxicity and is well-tolerated in vivo. It has been shown to have no significant effect on body weight, food intake, or organ weight in animal studies. However, further studies are needed to fully understand the biochemical and physiological effects of MNP.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-methyl-N-(3-nitrophenyl)pentanamide is its ease of synthesis. It can be synthesized using simple and readily available reagents, making it a cost-effective option for lab experiments. However, one limitation of MNP is its limited solubility in water, which may affect its efficacy in certain applications.
Orientations Futures
There are several future directions for the study of 2-methyl-N-(3-nitrophenyl)pentanamide. One potential direction is the development of MNP-based antimicrobial agents for the treatment of bacterial infections. Another direction is the study of MNP in the context of inflammation and its potential use as an anti-inflammatory agent. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MNP and its potential applications in materials science.
Méthodes De Synthèse
The synthesis of 2-methyl-N-(3-nitrophenyl)pentanamide involves the reaction of 3-nitrobenzoyl chloride and 2-methylpentan-1-amine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields a yellow solid, which is then purified through recrystallization. The purity of the compound can be confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propriétés
IUPAC Name |
2-methyl-N-(3-nitrophenyl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-3-5-9(2)12(15)13-10-6-4-7-11(8-10)14(16)17/h4,6-9H,3,5H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFQMRJYNQRRDSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(3-nitrophenyl)pentanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-4-{[4-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-1-piperazinyl]methyl}phenol](/img/structure/B5144053.png)
![(4-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]methylamine](/img/structure/B5144059.png)
![5-{[5-(2-nitrophenyl)-2-furyl]methylene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5144075.png)

![N-{2-[2-(2-naphthyloxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5144087.png)
![N-(4-methoxyphenyl)-2-[1-methyl-5-oxo-3-(2-phenylethyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5144109.png)

![4-methoxybenzyl 4-[4-(2-hydroxyethoxy)-3-methoxyphenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5144133.png)
![3,6-dimethyl-N-phenylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B5144154.png)
![methyl 3-[(2,6,8-trimethyl-4-quinolinyl)amino]benzoate hydrochloride](/img/structure/B5144159.png)
![3-{4-[(4-chlorophenyl)(phenyl)methyl]-1-piperazinyl}-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5144163.png)
![N~2~-(4-ethoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5144170.png)
![methyl 5-chloro-7-methyl-5H-indeno[5,6-d][1,3]dioxole-6-carboxylate](/img/structure/B5144176.png)